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molecular formula C6H11NOS2 B1353048 Methyl morpholine-4-carbodithioate CAS No. 62604-08-4

Methyl morpholine-4-carbodithioate

Cat. No. B1353048
M. Wt: 177.3 g/mol
InChI Key: VJOUSDFNBHXWJA-UHFFFAOYSA-N
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Patent
US08530470B2

Procedure details

To a stirred solution of morpholine (201 mL, 2295 mmol) in water (2 L) was added carbon disulfide (0.138 L, 2295.67 mmol) under nitrogen. Sodium hydroxide (96 g, 2410 mmol in solution in 1 L of water) was then added dropwise. The resulting mixture was stirred at room temperature for 1 h, then cooled to 5° C. with an ice bath and dimethyl sulphate (217 mL, 2295 mmol) was added dropwise. The mixture was stirred 1 h at room temperature, the obtained solid was collected by filtration, washed with water (2×1 L) and dried under vacuum over phosphorus pentoxide at 50° C. to give methyl morpholine-4-carbodithioate (360 g, 88%). Proton NMR Spectrum: (CDCl3): 2.68 (s, 3H), 3.71-3.84 (m, 4H), 4.02 (bs, 2H), 4.30 (bs, 2H).
Quantity
201 mL
Type
reactant
Reaction Step One
Quantity
0.138 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
217 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:7](=[S:9])=[S:8].[OH-].[Na+].S(OC)(O[CH3:16])(=O)=O>O>[N:1]1([C:7]([S:9][CH3:16])=[S:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
201 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.138 L
Type
reactant
Smiles
C(=S)=S
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
217 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C. with an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred 1 h at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the obtained solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over phosphorus pentoxide at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)C(=S)SC
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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